molecular formula C13H16ClN3O3 B12687683 Acetic Acid, Chloro((4-methylacetamidophenyl)hydrazono)-, Ethyl Ester CAS No. 96722-57-5

Acetic Acid, Chloro((4-methylacetamidophenyl)hydrazono)-, Ethyl Ester

Cat. No.: B12687683
CAS No.: 96722-57-5
M. Wt: 297.74 g/mol
InChI Key: FAYJEXQIBOVLKI-VBKFSLOCSA-N
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Description

Acetic Acid, Chloro((4-methylacetamidophenyl)hydrazono)-, Ethyl Ester is a complex organic compound with potential applications in various fields of chemistry, biology, and industry. This compound features a unique structure that includes an acetic acid moiety, a chloro group, a methylacetamidophenyl group, and an ethyl ester group. Its intricate molecular arrangement makes it a subject of interest for researchers exploring new synthetic pathways and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetic Acid, Chloro((4-methylacetamidophenyl)hydrazono)-, Ethyl Ester typically involves multiple steps, starting with the preparation of the hydrazone intermediate. This intermediate is then subjected to chlorination and esterification reactions to yield the final product. Common reagents used in these reactions include hydrazine, acetic anhydride, and ethyl alcohol. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Advanced techniques like flow chemistry and automated synthesis can enhance the scalability and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

Acetic Acid, Chloro((4-methylacetamidophenyl)hydrazono)-, Ethyl Ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can yield hydrazine derivatives or other reduced forms.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield acetic acid derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

Acetic Acid, Chloro((4-methylacetamidophenyl)hydrazono)-, Ethyl Ester has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical assays and drug development.

    Industry: It can be used in the production of specialty chemicals, polymers, and other industrial materials.

Mechanism of Action

The mechanism of action of Acetic Acid, Chloro((4-methylacetamidophenyl)hydrazono)-, Ethyl Ester involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s hydrazone moiety can form covalent bonds with target molecules, leading to inhibition or activation of specific pathways. The chloro group and ethyl ester moiety contribute to the compound’s reactivity and stability, influencing its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    Acetic Acid, (4-chloro-2-methylphenoxy)-, Methyl Ester: This compound shares a similar acetic acid and chloro group structure but differs in the ester and phenyl groups.

    Acetic Acid, (4-chloro-2-methylphenoxy)-, Ethyl Ester: Similar to the above compound but with an ethyl ester group instead of a methyl ester.

Uniqueness

Acetic Acid, Chloro((4-methylacetamidophenyl)hydrazono)-, Ethyl Ester is unique due to its hydrazone moiety and the specific arrangement of functional groups. This uniqueness allows it to participate in a broader range of chemical reactions and exhibit distinct biological activities compared to its analogs.

Properties

CAS No.

96722-57-5

Molecular Formula

C13H16ClN3O3

Molecular Weight

297.74 g/mol

IUPAC Name

ethyl (2Z)-2-[[3-[acetyl(methyl)amino]phenyl]hydrazinylidene]-2-chloroacetate

InChI

InChI=1S/C13H16ClN3O3/c1-4-20-13(19)12(14)16-15-10-6-5-7-11(8-10)17(3)9(2)18/h5-8,15H,4H2,1-3H3/b16-12-

InChI Key

FAYJEXQIBOVLKI-VBKFSLOCSA-N

Isomeric SMILES

CCOC(=O)/C(=N/NC1=CC(=CC=C1)N(C)C(=O)C)/Cl

Canonical SMILES

CCOC(=O)C(=NNC1=CC(=CC=C1)N(C)C(=O)C)Cl

Origin of Product

United States

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